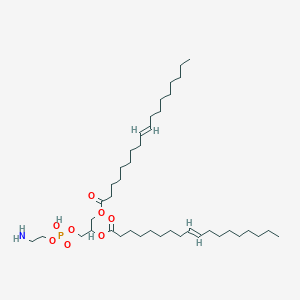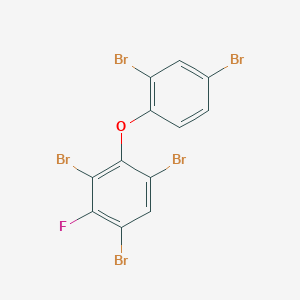
3-Fluoro-2,2',4,4',6-pentabromodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is a chemical compound with the molecular formula C₁₂H₄Br₅FO. It is a member of the polybrominated diphenyl ethers (PBDEs) family, which are known for their use as flame retardants. This compound is characterized by the presence of five bromine atoms and one fluorine atom attached to a diphenyl ether structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether typically involves the bromination of 3-fluorodiphenyl ether. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial Production Methods
Industrial production of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with strict control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated phenols and quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Less brominated diphenyl ethers.
Substitution: Diphenyl ethers with different functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It is also known to interfere with cellular signaling pathways, leading to oxidative stress and inflammation. The bromine atoms in the compound contribute to its high reactivity and potential toxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,4,4’,6-Pentabromodiphenyl ether: Similar structure but lacks the fluorine atom.
2,2’,4,4’,5-Pentabromodiphenyl ether: Another PBDE with a different bromination pattern.
Decabromodiphenyl ether: Contains ten bromine atoms and is used as a flame retardant
Uniqueness
3-Fluoro-2,2’,4,4’,6-pentabromodiphenyl ether is unique due to the presence of a fluorine atom, which can significantly alter its chemical properties and reactivity compared to other PBDEs. This fluorine atom can influence the compound’s stability, solubility, and interaction with biological systems, making it a valuable compound for specific research applications .
Propriétés
Numéro CAS |
887401-80-1 |
|---|---|
Formule moléculaire |
C12H4Br5FO |
Poids moléculaire |
582.7 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-(2,4-dibromophenoxy)-4-fluorobenzene |
InChI |
InChI=1S/C12H4Br5FO/c13-5-1-2-9(6(14)3-5)19-12-8(16)4-7(15)11(18)10(12)17/h1-4H |
Clé InChI |
RQWOMWHCPDRRFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OC2=C(C(=C(C=C2Br)Br)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


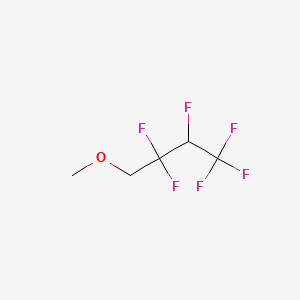

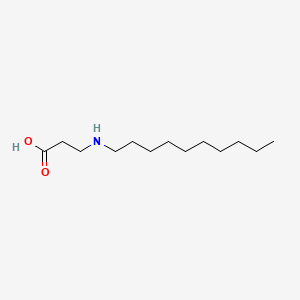
![3-[(Diethylamino)methyl]benzoic acid](/img/structure/B15091901.png)
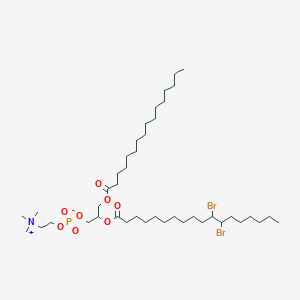
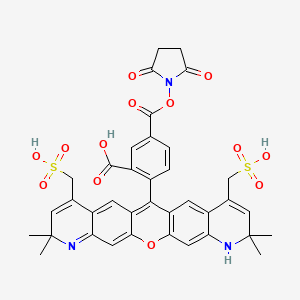

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-iodoaniline](/img/structure/B15091932.png)

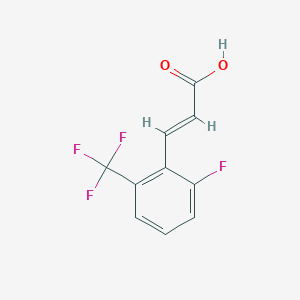
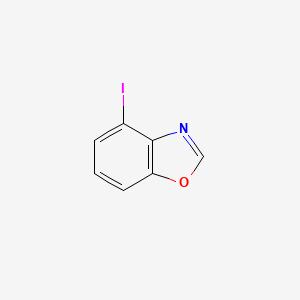
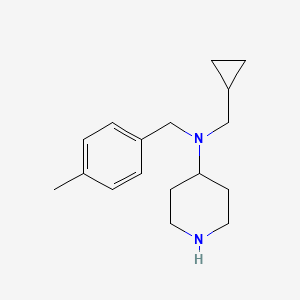
![[3-(4-anilinoanilino)-2-hydroxypropyl] 2-methylprop-2-enoate](/img/structure/B15091958.png)
